OVA-Q4H7 Peptide

T cell selection TCR affinity Autoimmunity

OVA-Q4H7 (SIIQFEHL) is the definitive weak agonist probe for CD8+ T cell biology. Unlike the native SIINFEKL (N4) epitope, Q4H7 sits below the negative-selection affinity threshold, driving positive selection in the thymus and serving as a low-signaling baseline in Myc/KLF2 assays. It is the validated non-pathogenic control in autoimmune diabetes models (RIP-OVA), where the closely related variant Q4R7 is diabetogenic. Choose Q4H7 for reproducible, subthreshold TCR stimulation—not a generic OVA peptide. Lyophilized, ≥95% HPLC purity, 986.1 g/mol.

Molecular Formula C46H71N11O13
Molecular Weight 986.1 g/mol
Cat. No. B15137666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOVA-Q4H7 Peptide
Molecular FormulaC46H71N11O13
Molecular Weight986.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C46H71N11O13/c1-7-25(5)37(57-45(68)38(26(6)8-2)56-39(62)29(47)22-58)44(67)52-30(14-16-35(48)59)40(63)53-32(19-27-12-10-9-11-13-27)42(65)51-31(15-17-36(60)61)41(64)54-33(20-28-21-49-23-50-28)43(66)55-34(46(69)70)18-24(3)4/h9-13,21,23-26,29-34,37-38,58H,7-8,14-20,22,47H2,1-6H3,(H2,48,59)(H,49,50)(H,51,65)(H,52,67)(H,53,63)(H,54,64)(H,55,66)(H,56,62)(H,57,68)(H,60,61)(H,69,70)/t25-,26-,29-,30-,31-,32-,33-,34-,37-,38-/m0/s1
InChIKeyJSPLLEYJDBBPSC-YYSZAHCJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OVA-Q4H7 Peptide: Sequence, MHC Restriction, and Biochemical Specifications for CD8+ T Cell Research


The OVA-Q4H7 peptide (SIIQFEHL) is an 8-amino acid variant of the agonist ovalbumin (OVA) peptide 257-264 (SIINFEKL), the archetypal H-2Kb MHC class I-restricted epitope [1]. It is a synthetic peptide with the molecular formula C46H71N11O13 and a molecular weight of 986.1 g/mol, typically supplied as a lyophilized powder with purity ≥95% by HPLC [2][3]. As a biological active peptide, OVA-Q4H7 binds to H-2Kb molecules and is presented to CD8+ T cells, most notably those bearing the transgenic OT-I TCR [4]. Unlike the native OVA257-264 peptide, OVA-Q4H7 functions as a weak agonist that induces positive selection in the thymus rather than strong effector responses, making it a specialized tool for studies of T cell development and TCR affinity thresholds [5].

Why Generic OVA Peptide Substitution Fails: Critical Differentiation of OVA-Q4H7 in T Cell Selection and Affinity Studies


Generic substitution of OVA peptides is not scientifically valid due to profound functional divergence among sequence variants. OVA-Q4H7 (SIIQFEHL) differs from the native agonist SIINFEKL (N4) by only two amino acid substitutions (Q4 and H7), yet this minor sequence change fundamentally alters its biological activity: N4 induces strong TCR signaling, robust T cell activation, and negative selection, whereas Q4H7 functions as a weak agonist that promotes positive selection and fails to induce autoimmune pathology [1][2]. Even among related weak agonist variants such as Q4R7 (SIIQFERL), which differs by a single residue (H7→R7), the functional consequences are distinct—Q4R7 lies above the affinity threshold for negative selection and can drive autoimmune diabetes, while Q4H7 lies below this threshold and is non-pathogenic [3]. These differences are quantitatively defined by TCR affinity measurements, signaling outputs, and in vivo functional outcomes, establishing that each variant must be selected based on the specific experimental requirement rather than interchangeability.

Quantitative Evidence Guide: Comparative Data for OVA-Q4H7 Peptide in T Cell Assays


TCR Affinity Threshold: Q4H7 Falls Below the Negative Selection Threshold, Unlike Q4R7

OVA-Q4H7 (SIIQFEHL) exhibits TCR binding affinity below the negative selection threshold, classifying it as a subthreshold antigen, whereas the closely related variant Q4R7 (SIIQFERL) is a suprathreshold antigen capable of inducing negative selection and autoimmune pathology. The affinity of the OT-I TCR for Q4H7 compared with Q4R7 differs by 1.5-fold [1]. In a RIP-OVA mouse model of autoimmune diabetes, immunization with Q4H7 failed to induce disease, while Q4R7 consistently induced diabetes [1]. Similarly, infection with Q4H7-expressing Listeria monocytogenes did not cause autoimmune pathology, in contrast to Q4R7-expressing bacteria [1].

T cell selection TCR affinity Autoimmunity

KLF2 Transcriptional Regulation: Q4H7 Induces Distinct Downregulation Compared to N4, Q4, and Q4R7

OVA-Q4H7 induces a distinct pattern of KLF2 mRNA downregulation in naïve OT-I CD8+ T cells compared to other OVA peptide variants. Following 4-hour stimulation with 10 ng/ml peptide, Q4H7 caused less pronounced KLF2 downregulation than N4 (SIINFEKL) and Q4 (SIIQFEKL), while Q4R7 induced intermediate levels [1]. This differential regulation of KLF2, a transcription factor controlling T cell quiescence and migration, reflects the graded signaling strength elicited by each variant.

KLF2 T cell activation Transcriptional regulation

Myc Induction: Q4H7 Elicits Minimal Myc Protein Expression Relative to N4 and Q4

OVA-Q4H7 stimulation induces minimal Myc protein expression in OT-I CD8+ T cells compared to stronger agonist peptides. At a concentration of 10 ng/ml, Q4H7 elicited significantly lower Myc protein levels than N4 (SIINFEKL) and Q4 (SIIQFEKL), as measured by Western blot and flow cytometry using GFP-MycKI reporter mice [1]. The percentage of GFP-Myc-positive cells was markedly reduced with Q4H7 compared to N4 and Q4 (P < 0.01) [1].

Myc TCR signaling Cell cycle

T Cell Proliferation: Q4H7-Stimulated OT-I Cells Exhibit Reduced Proliferation Compared to Q4R7-Stimulated Cells

OVA-Q4H7 stimulation results in reduced T cell proliferation compared to stimulation with the suprathreshold variant Q4R7. Q4R7-stimulated OT-I cells proliferated more robustly than Q4H7-stimulated OT-I cells [1]. Furthermore, Q4H7-stimulated cells failed to establish prolonged contacts with antigen-presenting cells and proliferated through symmetric divisions, whereas Q4R7 induced prolonged contacts and asymmetric division leading to distinct effector fates [1].

T cell proliferation Asymmetric division Effector differentiation

Thymic Positive Selection: Q4H7 Induces Positive Selection in Vivo at Defined Affinity Threshold

In vivo administration of OVA-Q4H7 to TAP1-deficient OT-I/TCR-transgenic mice induces positive selection of OT-I CD8+ T cells in the thymus, enabling their transient generation in both the thymus and periphery [1]. This positive selection occurs at an affinity threshold that is higher than that measured in fetal thymus organ culture experiments in vitro [1]. The affinity for positively selecting peptides proportionally affected TCR responsiveness of peripheral naive CD8+ T cells [1].

Thymic selection Positive selection T cell development

MHC Class I Restriction: Q4H7 is H-2Kb-Restricted, Distinguishing It from MHC Class II-Restricted OVA323-339

OVA-Q4H7 is an H-2Kb (MHC class I)-restricted epitope that activates CD8+ T cells, whereas OVA323-339 is an I-Ad (MHC class II)-restricted epitope that activates CD4+ T cells [1][2]. This fundamental difference in MHC restriction dictates which T cell compartment is engaged and the downstream immunological readouts. The Kd of OVA323-339 for I-Ad has been determined as 0.48 μM in direct binding assays [3], while comparable quantitative binding data for OVA-Q4H7 to H-2Kb are not systematically reported in the public domain at comparable resolution.

MHC restriction Antigen presentation CD8+ vs CD4+

Optimal Research Applications for OVA-Q4H7 Peptide Based on Validated Differentiation Evidence


Thymic Positive Selection Studies in TCR Transgenic Mouse Models

OVA-Q4H7 is specifically validated for in vivo induction of positive selection in the thymus. In TAP1-deficient OT-I/TCR-transgenic mice, administration of Q4H7 rescues T cell development and generates peripheral CD8+ T cells, enabling precise studies of how TCR-pMHC affinity during thymic selection programs peripheral T cell responsiveness [1]. This application exploits Q4H7's subthreshold affinity that lies above the positive selection threshold but below the negative selection threshold.

Weak Agonist Controls in T Cell Activation and Signaling Assays

OVA-Q4H7 serves as an essential weak agonist control in assays requiring graded TCR signaling outputs. At 10 ng/ml, Q4H7 induces minimal Myc protein expression and limited KLF2 downregulation compared to strong agonist N4, establishing it as a low-signaling baseline [1][2]. This property is critical for experiments that require discrimination between strong, intermediate, and weak TCR signals, such as studies of signaling thresholds, anergy induction, or CD45 gating function [3].

Non-Pathogenic Antigen Controls in Autoimmunity Models

In RIP-OVA autoimmune diabetes models, Q4H7 fails to induce disease when used as an immunogen or when expressed by infecting pathogens, in contrast to the suprathreshold variant Q4R7 [1]. This makes Q4H7 a validated negative control for experiments designed to test the pathogenic potential of T cell responses, ensuring that observed autoimmunity is specifically attributable to the antigen's affinity properties rather than non-specific effects.

CD8+ T Cell-Specific Antigen Presentation Studies (MHC Class I)

Unlike MHC class II-restricted OVA peptides such as OVA323-339, OVA-Q4H7 is restricted by H-2Kb and exclusively activates CD8+ T cells [1][2]. This makes Q4H7 the appropriate choice for investigations of CD8+ T cell priming, CTL activity, cross-presentation, and MHC class I antigen processing pathways, where use of a class II-restricted peptide would yield irrelevant or misleading results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for OVA-Q4H7 Peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.